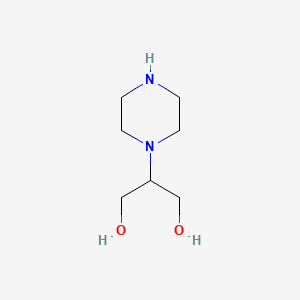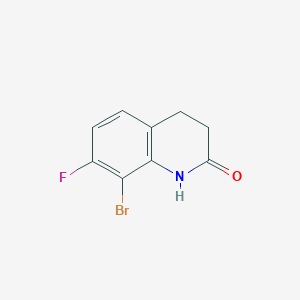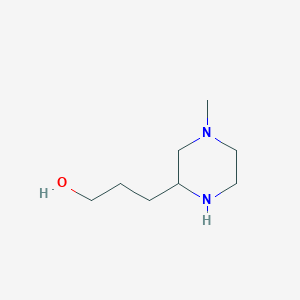
Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyridine ring with an indene moiety, making it a versatile candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the indene carboxylate backbone, followed by the introduction of the pyridin-3-ylmethyl group. The reaction conditions often require the use of strong bases such as sodium hydride or sodium methoxide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
科学的研究の応用
Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the indene moiety can fit into hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyridine derivatives: Compounds like pyridine-3-carboxylic acid and pyridine-3-methanol share structural similarities with Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate.
Indene derivatives: Compounds such as indene-2-carboxylic acid and indene-3-carboxaldehyde are structurally related.
Uniqueness
What sets this compound apart is the combination of the pyridine and indene moieties in a single molecule. This unique structure allows for diverse chemical reactivity and a broad range of applications, making it a valuable compound in various fields of research.
特性
分子式 |
C16H14NNaO2 |
|---|---|
分子量 |
275.28 g/mol |
IUPAC名 |
sodium;5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C16H15NO2.Na/c18-16(19)15-8-13-4-3-11(7-14(13)9-15)6-12-2-1-5-17-10-12;/h1-5,7,10,15H,6,8-9H2,(H,18,19);/q;+1/p-1 |
InChIキー |
DHWIWMHDFSLENZ-UHFFFAOYSA-M |
正規SMILES |
C1C(CC2=C1C=CC(=C2)CC3=CN=CC=C3)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)












